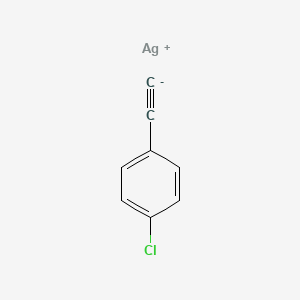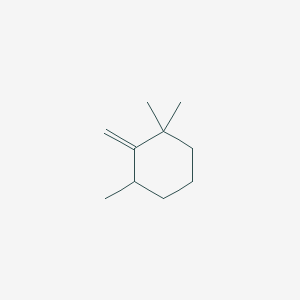
1,1,3-Trimethyl-2-methylidenecyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trimethyl-2-methylidenecyclohexane is a chemical compound with the molecular formula C10H18. It is a derivative of cyclohexane, characterized by the presence of three methyl groups and one methylene group attached to the cyclohexane ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,3-Trimethyl-2-methylidenecyclohexane can be synthesized through various methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, the reaction of 1,1,3-trimethylcyclohexane with methylene chloride in the presence of a strong base can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3-Trimethyl-2-methylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,1,3-Trimethyl-2-methylidenecyclohexane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,3-Trimethyl-2-methylidenecyclohexane involves its interaction with various molecular targets. The presence of the methylene group allows it to participate in addition reactions, forming new bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and potential biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2-Trimethylcyclohexane
- 1,2,3-Trimethylcyclohexane
- 1,3,3-Trimethylcyclohexene
Uniqueness
1,1,3-Trimethyl-2-methylidenecyclohexane is unique due to the presence of the methylene group, which imparts distinct reactivity compared to other trimethylcyclohexane derivatives. This structural feature allows it to undergo specific addition reactions that are not possible with its analogs .
Propriétés
Numéro CAS |
40514-66-7 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
1,1,3-trimethyl-2-methylidenecyclohexane |
InChI |
InChI=1S/C10H18/c1-8-6-5-7-10(3,4)9(8)2/h8H,2,5-7H2,1,3-4H3 |
Clé InChI |
WVCGHSCRZZMFMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1=C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







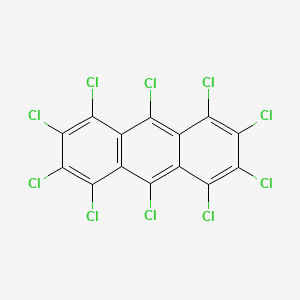

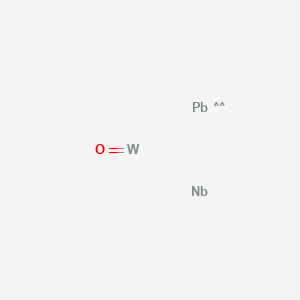

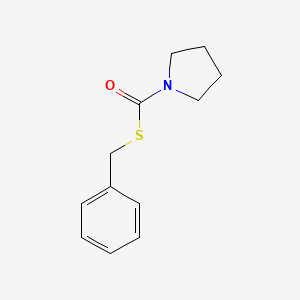
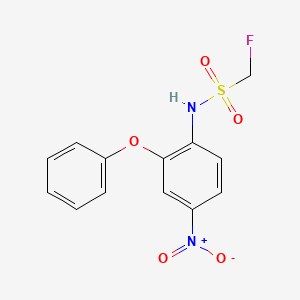
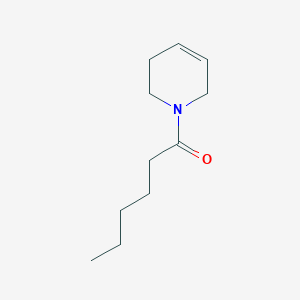
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
